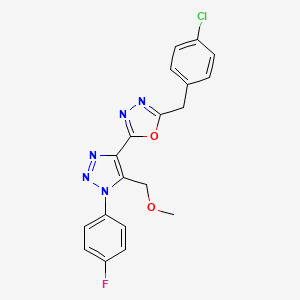
2-(2-Bromopyridin-3-yl)propan-2-ol
Vue d'ensemble
Description
“2-(2-Bromopyridin-3-yl)propan-2-ol” is a chemical compound with the molecular formula C8H10BrNO . It has a molecular weight of 216.07 g/mol . The IUPAC name for this compound is 2-(2-bromo-3-pyridinyl)-2-propanol .
Molecular Structure Analysis
The InChI code for “2-(2-Bromopyridin-3-yl)propan-2-ol” is 1S/C8H10BrNO/c1-8(2,11)6-4-3-5-10-7(6)9/h3-5,11H,1-2H3 . The Canonical SMILES structure is CC©(C1=C(N=CC=C1)Br)O .Physical And Chemical Properties Analysis
The compound “2-(2-Bromopyridin-3-yl)propan-2-ol” has a XLogP3-AA value of 1.6, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 214.99458 g/mol . The topological polar surface area is 33.1 Ų . The compound has a complexity of 138 .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development :
- A related compound, (S)-1-((4-(3-(6-Amino-5-methoxypyridin-3-yl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-ol, was identified as a potent inhibitor of the oncogenic kinase bRAF. This research explored ways to reduce the mutagenic potential and drug-drug interactions of compounds in this series (Palmer et al., 2012).
Catalysis and Chemical Synthesis :
- The compound has been used in the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides, demonstrating its utility in organic synthesis and catalytic processes (Xiaojun Han, 2010).
Antifungal Activity :
- Derivatives of 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols, which are structurally related to 2-(2-Bromopyridin-3-yl)propan-2-ol, showed significant in vitro antifungal activity against various Candida species, highlighting the potential of such compounds in developing antifungal agents (Lima-Neto et al., 2012).
Biochemical Research :
- Research on a similar compound, 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, found high activity against Candida spp. strains, suggesting its potential as a base for developing antifungal compounds (Zambrano-Huerta et al., 2019).
Materials Science :
- Studies on compounds like 2-(2-Bromopyridin-3-yl)propan-2-ol have also been conducted in materials science, examining their applications in creating fluorescent markers for industrial purposes, such as biodiesel quality control (Pelizaro et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-bromopyridin-3-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-8(2,11)6-4-3-5-10-7(6)9/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLQQPDHVZWLHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(N=CC=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromopyridin-3-yl)propan-2-ol | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2364838.png)
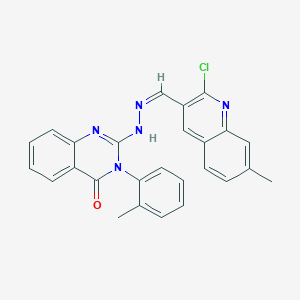
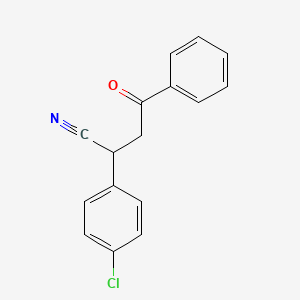
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2364845.png)
![ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate hydrochloride](/img/structure/B2364847.png)
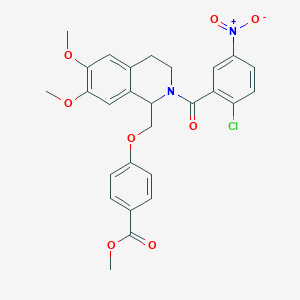
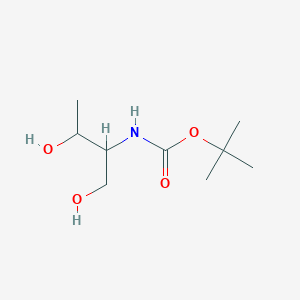

![N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide](/img/structure/B2364851.png)
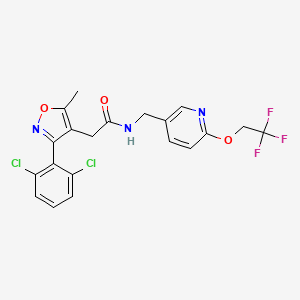
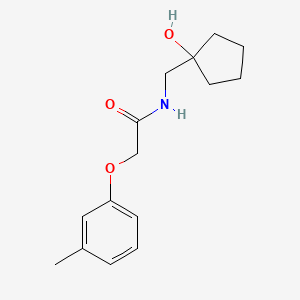
![6-(2,5-Dimethoxyphenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2364856.png)
